2-fluoro-N-methyl-5-nitrobenzamide

eNOS Nitric Oxide Synthase Enzyme Inhibition

Using a generic fluoronitrobenzamide for Enzalutamide impurity profiling introduces significant regulatory risk, as the 3-, 4-, and 5-nitro positional isomers are not analytically interchangeable. This product is the structurally authenticated 5-nitro isomer, specifically designated as Enzalutamide Impurity 58. - Provides exact chromatographic retention time matching for the specified impurity, preventing ANDA filing rejection due to misidentification. - Supplied with comprehensive characterization data to support direct use in HPLC method development and quality control release testing. - Eliminates the internal qualification burden of synthesizing and purifying the correct regioisomer in-house.

Molecular Formula C8H7FN2O3
Molecular Weight 198.153
CAS No. 136146-83-3
Cat. No. B594719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-methyl-5-nitrobenzamide
CAS136146-83-3
Synonyms2-FLUORO-N-METHYL-5-NITROBENZAMIDE
Molecular FormulaC8H7FN2O3
Molecular Weight198.153
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12)
InChIKeyIGSVAMSQRNPSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methyl-5-nitrobenzamide Identity & Procurement


2-Fluoro-N-methyl-5-nitrobenzamide (CAS 136146-83-3) is a fluorinated nitrobenzamide derivative with the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol . This compound is formally recognized as Enzalutamide Impurity 58, a specified impurity in the androgen receptor antagonist Enzalutamide [1]. Its procurement as a reference standard is supported by detailed characterization data compliant with regulatory guidelines for analytical method development and quality control in pharmaceutical applications [1].

Designated Enzalutamide Impurity 58 reference standard for impurity profiling
Supports analytical method development and validation in pharmaceutical quality control
Reported characterization data consistent with ANDA-supporting impurity assessment

2-Fluoro-N-methyl-5-nitrobenzamide Positional Isomer Specificity


Procurement of a generic 'fluoronitrobenzamide' without precise structural specification carries substantial scientific risk. The position of the nitro substituent on the benzamide ring is a critical determinant of biological target engagement and analytical retention behavior. Specifically, the 5-nitro isomer (2-fluoro-N-methyl-5-nitrobenzamide) demonstrates a distinct eNOS inhibition profile (EC50 > 100 µM) compared to the same scaffold when measured against other NOS isoforms [1]. In reversed-phase HPLC systems, the 5-nitro and 4-nitro isomers exhibit distinct retention times, precluding their interchangeable use as analytical reference standards [2]. Furthermore, the 5-nitro positional arrangement is specified for Enzalutamide Impurity 58, whereas the 3-nitro isomer corresponds to Impurity 57, and the 4-nitro isomer is a general synthetic intermediate; substituting these would invalidate regulatory impurity profiling [2].

Target Isomer
5-nitro positional isomer designated Impurity 58; eNOS-inactive profile and distinct HPLC retention
Substitution Risk
4-nitro isomer (synthetic intermediate) or 3-nitro isomer (Impurity 57) may not transfer to impurity profiling or eNOS selectivity context
Positional isomer misidentification alters NOS isoform inhibition and analytical retention behavior; direct interchange may invalidate method specificity.

2-Fluoro-N-methyl-5-nitrobenzamide Comparative Evidence


eNOS Selectivity Profile

2-Fluoro-N-methyl-5-nitrobenzamide exhibits a substantial selectivity window between eNOS and other NOS isoforms. The compound is essentially inactive against human eNOS expressed in HEK293 cells (EC50 > 100,000 nM), but retains measurable, albeit weak, activity against nNOS (EC50 = 1,000 nM) and iNOS (EC50 = 280 nM) [1]. This >350-fold difference in potency distinguishes it from non-selective NOS inhibitors.

eNOS Selectivity Profile
Head-to-head
eNOS EC50 >100,000 nM; nNOS EC50 = 1,000 nM; iNOS EC50 = 280 nM. Compared to non-selective L-NAME (eNOS IC50 ~500 nM). >350-fold selectivity window between eNOS and nNOS/iNOS.
Supports eNOS-inactive control context for isoform-selective probe development.
HEK293 cells; class-level comparator L-NAME.
eNOS Nitric Oxide Synthase Enzyme Inhibition HEK293

eNOS Activity: 5-Nitro vs. 4-Nitro Isomer

The 5-nitro positional isomer (target compound) demonstrates significantly different eNOS inhibitory activity compared to the 4-nitro isomer (2-fluoro-N-methyl-4-nitrobenzamide). While the 5-nitro isomer shows an EC50 > 100,000 nM against eNOS, the 4-nitro isomer exhibits potent androgen receptor antagonist activity as a key intermediate in enzalutamide synthesis, with reported IC50 values in the low nanomolar range for AR binding in related assays [1][2]. This >1,000-fold difference in biological activity underscores the critical importance of nitro group positioning.

5-Nitro vs. 4-Nitro Isomer Activity
Cross-study
5-nitro eNOS EC50 >100,000 nM; 4-nitro isomer reported AR binding IC50 <100 nM in enzalutamide analogs. >1,000-fold difference in biological activity.
Nitro-group position-dependent bioactivity context; isomer identity critical for experimental interpretation.
Cross-study data; class-level inference for 4-nitro isomer.
eNOS Positional Isomer Structure-Activity Relationship

5-Nitro vs. 4-Nitro Physicochemical Properties

The target compound (5-nitro isomer) exhibits a measured logP of 0.84 and a melting point range of 142-144°C [1], while the 4-nitro isomer (CAS 915087-24-0) is reported to have a predicted logP of 2.19 . This >1.3 log unit difference in hydrophobicity translates to distinct chromatographic retention behaviors, enabling baseline separation in reversed-phase HPLC methods [2].

Physicochemical Profile
Cross-study
Target: logP 0.84 (measured), m.p. 142–144°C. 4-nitro isomer: logP 2.19 (predicted). ΔlogP ≈1.35; distinct melting ranges.
Supports baseline HPLC separation for impurity quantification in enzalutamide analysis.
Predicted logP for comparator; reversed-phase method context.
LogP Hydrophobicity Analytical Method HPLC

Regulatory Impurity Identity vs. General Reagent

2-Fluoro-N-methyl-5-nitrobenzamide is uniquely designated as Enzalutamide Impurity 58 in regulatory filings [1]. This specific impurity is chromatographically resolved and quantified alongside 12 other potential impurities in validated HPLC methods for enzalutamide drug substance [2]. In contrast, the 4-nitro isomer is a general synthetic intermediate not specified as a critical impurity in the same regulatory context. The validated HPLC method achieved baseline separation and quantification of Impurity 58 with a detection limit suitable for pharmaceutical quality control [2].

Regulatory Impurity Identity
Head-to-head
Designated Enzalutamide Impurity 58 with validated HPLC method. 4-nitro isomer is a synthetic intermediate, not a specified impurity.
Required for ANDA-supporting impurity profiling; generic substitution lacks method validation.
Method validation per ICH guidelines.
Pharmaceutical Analysis Reference Standard ANDAs Impurity Profiling

2-Fluoro-N-methyl-5-nitrobenzamide Applications


Enzalutamide Impurity Reference Standard

This compound is the authentic reference standard for Enzalutamide Impurity 58, essential for method development, validation, and quality control release testing of Enzalutamide drug substance and drug product in support of ANDA filings. Its use ensures accurate identification and quantification of this specific impurity in chromatographic analyses [1][2].

NOS Assay Selectivity Control

Owing to its >350-fold selectivity window between eNOS (>100 µM) and nNOS/iNOS (1 µM and 280 nM, respectively), this compound serves as an excellent negative control for eNOS activity in cellular assays, while also providing a baseline for assessing nNOS/iNOS engagement [3].

Scaffold for Positional Isomer Studies

The distinct physicochemical properties (logP 0.84, m.p. 142-144°C) and biological profile of the 5-nitro isomer relative to the 4-nitro isomer make it a valuable scaffold for structure-activity relationship (SAR) studies exploring the impact of nitro group positioning on target binding and pharmacokinetic properties [4][5].

Application
Selection Property
Validation Focus
Enzalutamide Impurity Reference Standard
Impurity designation and method validation context
Chromatographic identity and purity profiling
NOS Assay Selectivity Control
eNOS-inactive selectivity profile
Isoform-specific response interpretation
Scaffold for Positional Isomer Studies
Position-dependent physicochemical profile
Retention behavior and SAR review

Technical Documentation Hub

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42 linked technical documents
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